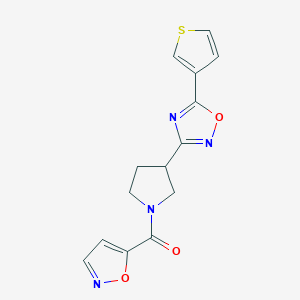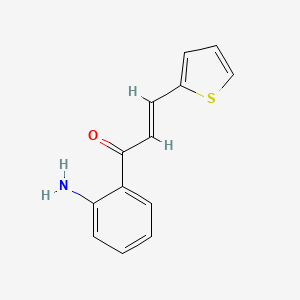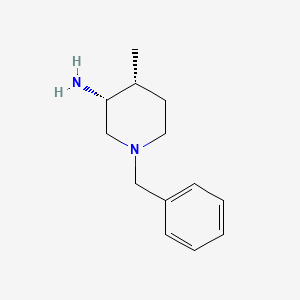![molecular formula C29H28N4O3 B2514271 N-(3,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide CAS No. 1185102-32-2](/img/structure/B2514271.png)
N-(3,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(3,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide" is a complex molecule that appears to be related to a class of compounds known for their potential pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as indole and pyridine derivatives, which are often explored for their biological activities, including antiallergic and antimicrobial properties .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions. For instance, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides involves indolization under Fischer conditions, followed by the Japp-Klingemann method and subsequent decarboxylation to afford the desired alkanoates. Amidification is then carried out by condensation of the corresponding acids with amines, promoted by reagents such as 2-chloro-1-methylpyridinium iodide . This approach could potentially be adapted for the synthesis of the compound , with modifications to accommodate its unique substituents.
Molecular Structure Analysis
The molecular structure of related compounds, such as N-(4,6-dimethylpyrid-2-yl)acetamide, reveals that these molecules can be approximately planar, with intramolecular hydrogen bonding contributing to this planarity. The angles between the planes of the pyridyl and phenyl rings can be significant, as observed in the mentioned compound where the angle is 64.5 degrees . This structural information can be useful in predicting the conformation and potential binding interactions of the compound of interest.
Chemical Reactions Analysis
The chemical reactivity of similar compounds can vary depending on their functional groups and steric hindrance. For example, N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide undergoes C–O bond cleavage in aqueous solution to yield a hydroxamic acid, while its sterically hindered analogue decomposes predominantly by N–O bond cleavage . These reactions are influenced by pH and can lead to the formation of reactive species such as nitrenium ions, which are relevant for understanding the chemical behavior of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For example, the presence of arylimino and oxo groups in (2-oxo-3-(arylimino)indolin-1-yl)-N-aryl acetamides affects their spectral properties, as characterized by IR, NMR, and mass spectrometry . These properties, along with the compound's solubility, stability, and reactivity, are crucial for its potential application as a pharmacological agent.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
One aspect of the research focuses on the synthesis of complex molecules that share structural similarities or methods of synthesis with the specified compound. For example, the study of the synthesis, structure, and heck cyclization of atropisomers provides insights into the chemical reactions and structural configurations of related compounds (Skladchikov, Suponitskii, & Gataullin, 2013). Additionally, the creation of novel benzodifuranyl and related heterocyclic compounds explores the synthetic routes and potential applications of these molecules in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Potential Biological Activities
Research into the biological activities of related compounds includes the evaluation of their anti-inflammatory, analgesic, and antimicrobial properties. For instance, certain derivatives have been found to exhibit COX-1/COX-2 inhibition, demonstrating significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Another study synthesized and characterized acetamide derivatives for their antibacterial and antifungal activities, revealing the potential of these compounds in addressing pathogenic microorganisms (Debnath & Ganguly, 2015).
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O3/c1-18-5-12-25-24(13-18)27-28(33(25)16-26(34)31-22-9-6-19(2)20(3)14-22)29(35)32(17-30-27)15-21-7-10-23(36-4)11-8-21/h5-14,17H,15-16H2,1-4H3,(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXPCOZBZCXXSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=C(C=C4)OC)CC(=O)NC5=CC(=C(C=C5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2514192.png)


![N-[4-(diethylamino)phenyl]-4-phenoxybutanamide](/img/structure/B2514199.png)

![6-chloro-N2-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]pyridine-2,5-dicarboxamide](/img/structure/B2514202.png)
![2-{(1S)-1-[(tert-butoxycarbonyl)amino]-3-methylbutyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2514205.png)
![N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2514207.png)

